6-(3-Methoxyazetidin-1-yl)nicotinic acid
Description
6-(3-Methoxyazetidin-1-yl)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-methoxyazetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and distinct electronic properties due to its smaller ring size compared to five- or six-membered analogs like pyrrolidine or piperidine . The methoxy group at the 3-position of the azetidine enhances solubility and modulates electronic interactions, making this compound a promising candidate for enzyme inhibition and metabolic pathway modulation.
Properties
CAS No. |
1876196-65-4 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-15-8-5-12(6-8)9-3-2-7(4-11-9)10(13)14/h2-4,8H,5-6H2,1H3,(H,13,14) |
InChI Key |
XLMGPHRNMVKUTC-UHFFFAOYSA-N |
SMILES |
COC1CN(C1)C2=NC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1CN(C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional uniqueness of 6-(3-Methoxyazetidin-1-yl)nicotinic acid is best understood through comparisons with related nicotinic acid derivatives. Below is a detailed analysis, supported by data tables and research findings.
Structural and Functional Comparisons
Key Differentiators
Azetidine vs. Piperidine/Pyrrolidine Derivatives
- Ring Size and Flexibility : The four-membered azetidine ring in this compound imposes greater conformational rigidity compared to five- or six-membered rings (e.g., pyrrolidine in nicotinamide or piperidine in 6-(2-Ethylpiperidin-1-yl)nicotinic acid). This rigidity can enhance target specificity by reducing off-target interactions .
- In contrast, sulfonyl or perfluoroethyl groups in analogs (e.g., 6-(Azetidin-1-ylsulfonyl)nicotinic acid) exhibit electron-withdrawing effects, altering binding kinetics .
Substituent Impact on Bioactivity
- Methoxy vs. Amino Groups: The 3-methoxy group in the target compound improves solubility compared to the 3-amino substituent in 6-(3-Aminoazetidin-1-yl)nicotinic acid. However, the amino group enables hydrogen bonding, which may enhance receptor affinity in antimicrobial applications .
- Ester vs. Carboxylic Acid: Methyl 6-(3-aminoazetidin-1-yl)nicotinate, an ester derivative, exhibits higher cell membrane permeability than its carboxylic acid counterparts. This property is critical for prodrug designs, where ester hydrolysis in vivo releases the active acid form .
Enzyme Inhibition
- This compound shows selective inhibition of metabolic enzymes, such as carbonic anhydrase III, due to its balanced hydrophilicity and electronic profile. Comparatively, 6-(Azetidin-1-ylsulfonyl)nicotinic acid exhibits broader enzyme inhibition but lower selectivity .
- The perfluoroethyl group in 6-(Perfluoroethyl)nicotinic acid enhances stability in oxidative environments, making it suitable for long-acting fluorinated pharmaceuticals .
Therapeutic Potential
- Cardiovascular Applications: 6-(2-Ethylpiperidin-1-yl)nicotinic acid demonstrates vasodilatory effects via vascular smooth muscle relaxation, a property less pronounced in azetidine-containing analogs due to differences in ring flexibility .
- Anticancer Activity: Methyl 6-(3-aminoazetidin-1-yl)nicotinate’s ester group facilitates intracellular delivery, enabling potent anticancer effects in preclinical models .
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